

Application Notes and Protocols: 4-Iodoisoquinolin-1-amine in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name: **4-Iodoisoquinolin-1-amine**

Cat. No.: **B1300164**

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Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds in drug development. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. **4-Iodoisoquinolin-1-amine** is a versatile fragment that holds significant promise in FBDD, particularly for the discovery of kinase inhibitors. Its isoquinoline core is a privileged scaffold found in numerous biologically active compounds, while the strategically positioned iodine and amine functionalities provide vectors for synthetic elaboration and interaction with target proteins. The iodine atom, in particular, can be exploited for facile derivatization via various cross-coupling reactions, enabling rapid exploration of the surrounding chemical space to improve potency and selectivity. This document provides detailed application notes and protocols for the use of **4-Iodoisoquinolin-1-amine** in FBDD campaigns.

Potential Applications in Kinase Inhibition

The isoquinoline scaffold is a common feature in many kinase inhibitors.^[1] Fragment-based screening with **4-Iodoisoquinolin-1-amine** can serve as an excellent starting point for the development of potent and selective inhibitors for various kinase targets. One such promising target class is the Rho-associated coiled-coil containing protein kinases (ROCK). The ROCK

signaling pathway is a key regulator of cellular processes such as cytoskeletal dynamics, cell motility, and proliferation, and its dysregulation is implicated in various diseases including cancer, cardiovascular disorders, and neurodegenerative conditions.[2][3]

Data Presentation

Table 1: Biophysical Screening of 4-Iodoisoquinolin-1-amine against a Kinase Target (Hypothetical Data)

Biophysical Method	Parameter Measured	Result	Ligand Efficiency (LE)
Differential Scanning Fluorimetry (DSF)	Thermal Shift (ΔT_m)	+2.5 °C	-
Surface Plasmon Resonance (SPR)	Dissociation Constant (KD)	150 μ M	0.32
Isothermal Titration Calorimetry (ITC)	Dissociation Constant (KD)	180 μ M	0.31
NMR (Saturation Transfer Difference)	Relative Binding	Positive	-

Ligand Efficiency (LE) is calculated as $LE = (1.4 * -\log(KD)) / \text{Number of Heavy Atoms}$. For **4-Iodoisoquinolin-1-amine** (C9H7IN2), the heavy atom count is 12.

Table 2: Structure-Activity Relationship (SAR) of 4-Iodoisoquinolin-1-amine Analogs (Hypothetical Data)

Compound ID	R-group at 4-position	Synthesis Method	IC50 (µM) against ROCK1
1	-I (Parent Fragment)	Commercial	>100
2a	-Phenyl	Suzuki Coupling	52.3
2b	-4-Methoxyphenyl	Suzuki Coupling	35.8
2c	-3-Pyridyl	Suzuki Coupling	28.1
3a	-Phenylethynyl	Sonogashira Coupling	41.5
3b	-(3-Hydroxyprop-1-yn-1-yl)	Sonogashira Coupling	15.2

Experimental Protocols

Protocol 1: Fragment Screening using Differential Scanning Fluorimetry (DSF)

Objective: To identify initial hits from a fragment library by detecting changes in protein thermal stability upon fragment binding.

Materials:

- Purified target kinase protein (e.g., ROCK1)
- **4-Iodoisoquinolin-1-amine** (from a commercial source or synthesized)
- Fragment library
- SYPRO Orange dye (5000x stock in DMSO)
- HEPES buffer (50 mM, pH 7.5, 150 mM NaCl)
- 96-well PCR plates
- Real-time PCR instrument

Procedure:

- Prepare a 2 μ M solution of the target kinase in HEPES buffer.
- Prepare a 10 mM stock solution of **4-Iodoisoquinolin-1-amine** and other fragments in DMSO.
- In a 96-well PCR plate, add 20 μ L of the kinase solution to each well.
- Add 0.2 μ L of the fragment stock solution to the corresponding wells (final fragment concentration: 100 μ M). Include DMSO-only controls.
- Prepare a 50x working solution of SYPRO Orange dye in HEPES buffer.
- Add 5 μ L of the diluted SYPRO Orange dye to each well.
- Seal the plate and centrifuge briefly.
- Run the thermal shift assay in a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.
- Monitor the fluorescence of the SYPRO Orange dye. The melting temperature (Tm) is the midpoint of the unfolding transition.
- A significant positive shift in Tm ($\Delta T_m > 2$ °C) in the presence of a fragment indicates a potential hit.

Protocol 2: Synthesis of 4-Aryl-isoquinolin-1-amines via Suzuki Coupling

Objective: To synthesize analogs of **4-Iodoisoquinolin-1-amine** for SAR studies.

Materials:

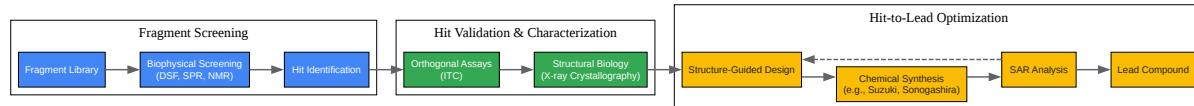
- **4-Iodoisoquinolin-1-amine**
- Appropriate boronic acid (e.g., phenylboronic acid)

- Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))
- Sodium carbonate (Na₂CO₃)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

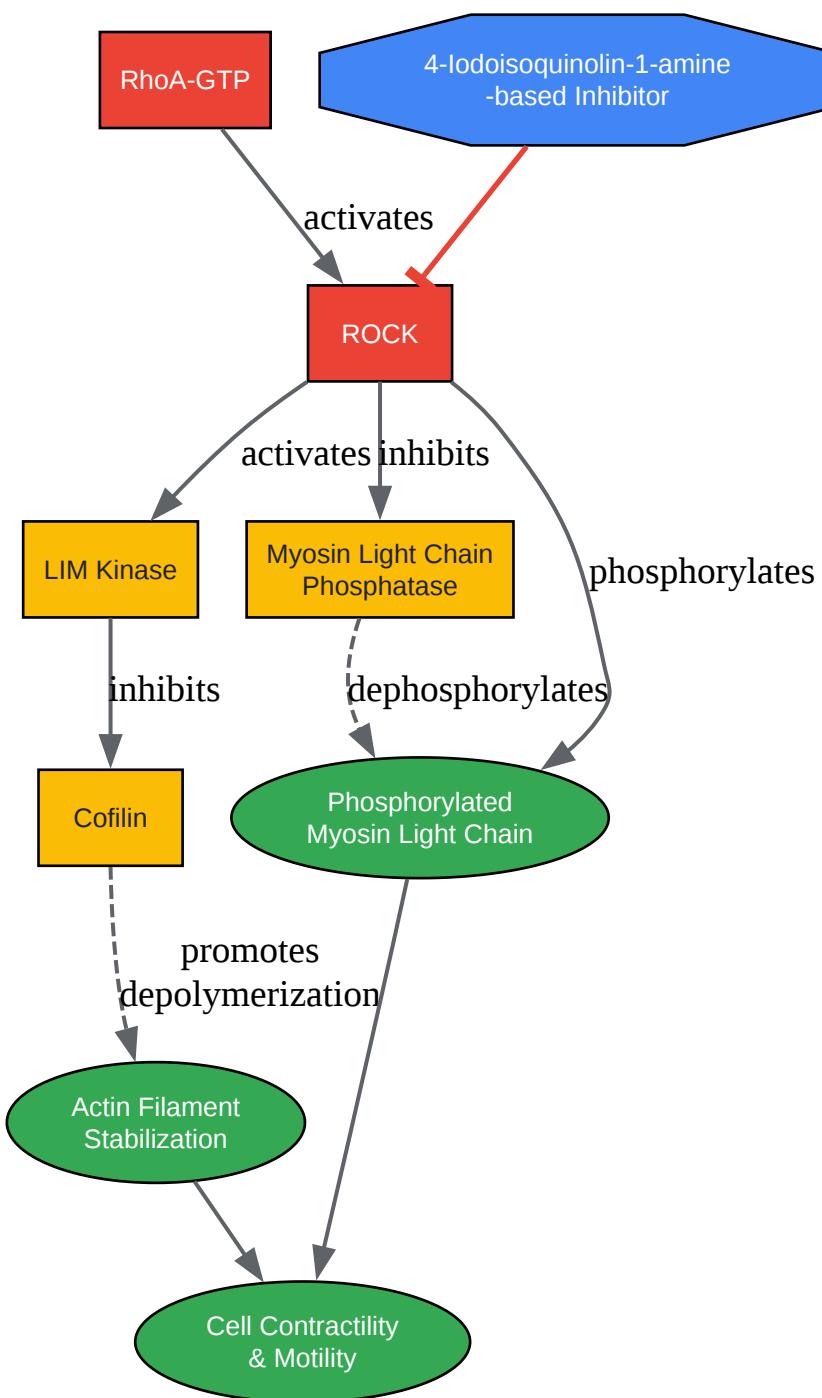
- In a round-bottom flask, dissolve **4-Iodoisoquinolin-1-amine** (1 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).
- Add Na₂CO₃ (2 mmol) to the mixture.
- Degas the mixture by bubbling with argon for 15 minutes.
- Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
- Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-16 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction to room temperature and dilute with water (20 mL).
- Extract the product with ethyl acetate (3 x 30 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-isoquinolin-1-amine.

Visualizations

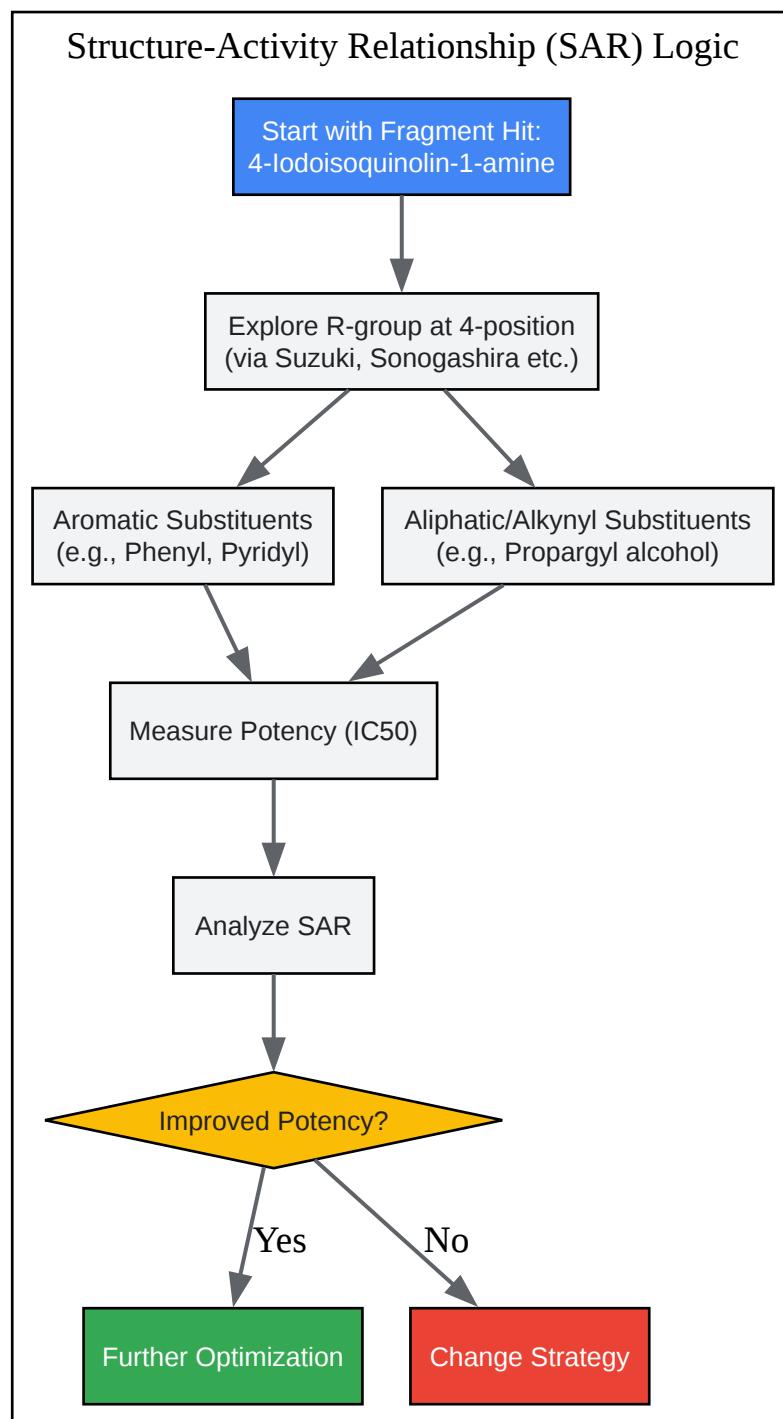


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Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

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Caption: The ROCK signaling pathway and the point of intervention for inhibitors.



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Caption: Logical workflow for SAR exploration starting from **4-Iodoisoquinolin-1-amine**.

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